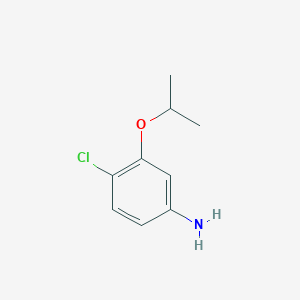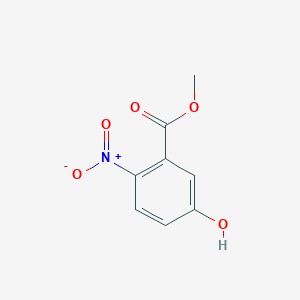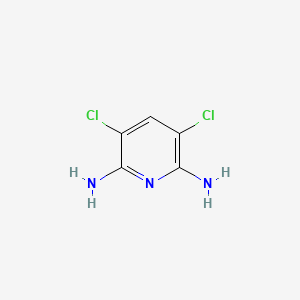
3,5-Dichloropyridine-2,6-diamine
概要
説明
3,5-Dichloropyridine-2,6-diamine is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and two amino groups attached to the pyridine ring. It is a white solid at room temperature and is used in various chemical reactions and industrial applications due to its unique chemical properties.
科学的研究の応用
3,5-Dichloropyridine-2,6-diamine has several applications in scientific research:
将来の方向性
The future directions of research on 3,5-Dichloropyridine-2,6-diamine could involve exploring its potential applications in the synthesis of pharmaceuticals and other organic compounds . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .
作用機序
Target of Action
It’s known that chlorinated pyridines are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that the compound could potentially interact with a variety of biological targets, particularly those containing nucleophilic groups.
Mode of Action
It’s known that chlorinated pyridines can undergo various reactions, including nucleophilic aromatic substitution . This suggests that 3,5-Dichloropyridine-2,6-diamine might interact with its targets through a similar mechanism, leading to changes in the target’s structure and function.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.22 to 1.57 , suggesting that it could potentially cross biological membranes and reach various tissues in the body. The compound’s water solubility is relatively low, ranging from 0.517 mg/ml to 0.943 mg/ml , which could impact its bioavailability and distribution in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyridine-2,6-diamine typically involves the chlorination of pyridine followed by amination. One common method starts with 2,6-dichloropyridine, which undergoes nitration, amination, and further nitration to yield the desired compound . The reaction conditions often involve the use of nitrating agents, such as nitric acid, and amination reagents, such as ammonia or sodium azide .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of pyridine followed by controlled amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
3,5-Dichloropyridine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or ammonia are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: Another chlorinated pyridine derivative used in similar applications.
3,5-Dichloropyridine: Lacks the amino groups but shares similar reactivity due to the presence of chlorine atoms.
Pentachloropyridine: A highly chlorinated pyridine used in more specialized chemical reactions.
Uniqueness
3,5-Dichloropyridine-2,6-diamine is unique due to the presence of both chlorine atoms and amino groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and industrial applications .
特性
IUPAC Name |
3,5-dichloropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEGYRPBWSGDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506489 | |
| Record name | 3,5-Dichloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76942-19-3 | |
| Record name | 3,5-Dichloropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


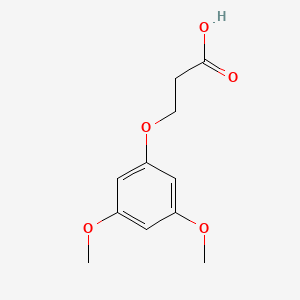
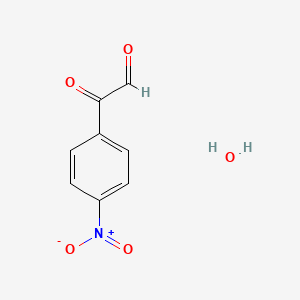


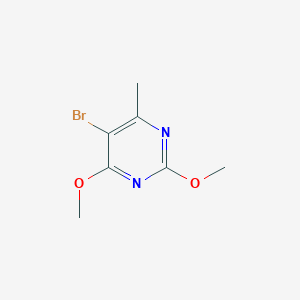

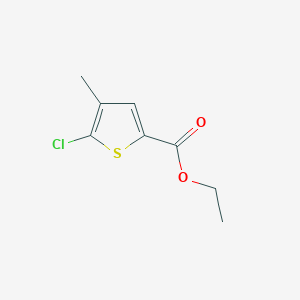
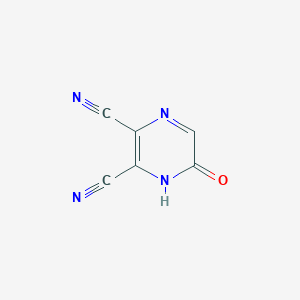
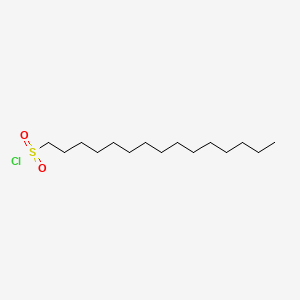
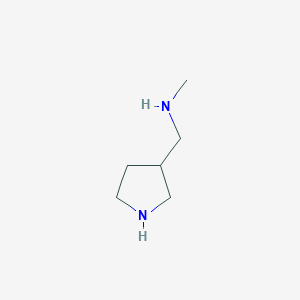
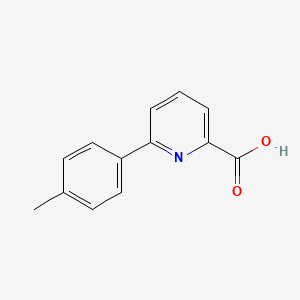
![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)
